molecular formula C18H16BrN5O3S2 B2392437 3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892748-41-3

3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2392437
CAS RN: 892748-41-3
M. Wt: 494.38
InChI Key: KSMXLUNYBRUUNM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a sulfonyl group, a tetrahydrofuran group, and a thienotriazolopyrimidine group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely confer unique electronic and steric properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase its molecular weight and potentially its lipophilicity, while the tetrahydrofuran group could confer some degree of polarity .

Scientific Research Applications

Synthesis and Biological Study for Serotonin Receptor Antagonism

A study explored the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, examining their binding affinity to the 5-HT6 serotonin receptor and their ability to inhibit cellular responses to serotonin. This research is critical for developing selective serotonin receptor antagonists with potential therapeutic applications in neurological disorders (Ivachtchenko et al., 2010).

Antimicrobial Activity of Substituted Compounds

Another study focused on the synthesis and antimicrobial activity of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, against various bacterial and fungal strains. The results indicate that these compounds exhibit significant anti-bacterial and anti-fungal activities, highlighting their potential as antimicrobial agents (Mittal et al., 2011).

Exploration of Fused Pyrazolo and Triazolo Pyrimidine Derivatives

Research into the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives demonstrates the versatility of these compounds in generating potential antimicrobial agents. These studies contribute to the ongoing search for new therapeutic options against resistant microbial strains (Abunada et al., 2008).

Innovative Azolo[1,5-a]pteridines and Azolo[5,1-b]purines Synthesis

A novel approach to synthesizing fused azolo[1,5-a]pteridines and azolo[5,1-b]purines was developed, showcasing the compound's utility in creating diverse heterocyclic structures. This research underscores the compound's significance in medicinal chemistry and drug discovery processes (Gazizov et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(oxolan-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O3S2/c19-11-3-5-13(6-4-11)29(25,26)18-17-21-16(20-10-12-2-1-8-27-12)15-14(7-9-28-15)24(17)23-22-18/h3-7,9,12H,1-2,8,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMXLUNYBRUUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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